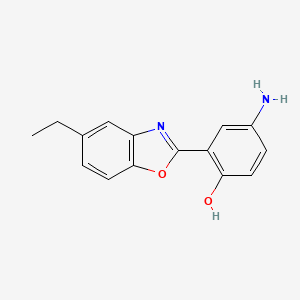

4-Amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol

Description

Overview of Benzoxazole Core Structures in Heterocyclic Chemistry

The benzoxazole scaffold constitutes a bicyclic aromatic heterocycle characterized by a fused benzene and oxazole ring system. This structural framework features a six-membered benzene ring merged with a five-membered oxazole ring containing one oxygen and one nitrogen atom. The aromaticity of the benzoxazole core facilitates π-π stacking interactions with biological targets, while its electron-rich nature enables diverse substitution patterns that modulate electronic and steric properties.

Substituents at the 2-position of the benzoxazole ring (relative to the oxygen atom) significantly influence molecular recognition properties. For instance, the introduction of amino, hydroxyl, or alkyl groups at this position enhances hydrogen-bonding capabilities and lipophilicity, critical for optimizing pharmacokinetic profiles. The planar geometry of benzoxazoles allows for intercalation into DNA or enzyme active sites, making them privileged structures in medicinal chemistry.

Historical Development of Benzoxazole-Based Compounds

Benzoxazoles were first identified in natural products during the late 19th century, with initial synthetic efforts focusing on mimicking these structures. Early methodologies relied on cyclization reactions of 2-aminophenol derivatives with carboxylic acids or aldehydes under acidic conditions. The 1950s marked a turning point with the discovery of benzoxazole-containing antibiotics like calcimycin, which demonstrated ionophoric properties.

During the 1980s–2000s, advances in synthetic chemistry enabled the development of structurally complex benzoxazoles, including flunoxaprofen (a nonsteroidal anti-inflammatory drug) and zoxazolamine (a muscle relaxant). The introduction of microwave-assisted synthesis and transition metal catalysis in the 2010s revolutionized the field, allowing for rapid generation of benzoxazole libraries for high-throughput screening.

Emergence and Significance of 4-Amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol in Contemporary Research

This compound represents a strategically modified benzoxazole derivative featuring:

- A 5-ethyl substituent on the benzoxazole ring to enhance lipophilicity and metabolic stability

- A 4-aminophenol group at the 2-position, enabling hydrogen bonding with biological targets

- Conjugated π-system extending across both rings, facilitating charge transfer interactions

This compound has garnered attention due to its structural resemblance to PARP inhibitors like olaparib, particularly through the aminophenol moiety's ability to chelate metal ions in enzyme active sites. Recent studies highlight its potential as a precursor for fluorescent probes, given the extended conjugation between the benzoxazole and aminophenol units.

Academic and Industrial Relevance of Benzoxazole Derivatives

The industrial adoption of benzoxazoles is evidenced by over 15 FDA-approved drugs containing this scaffold, with global market projections exceeding $2.1 billion by 2030 for benzoxazole-based pharmaceuticals.

Notable Milestones in the Study of Aminophenol-Substituted Benzoxazoles

- 2011 : First report of 2-aminophenol derivatives exhibiting dual COX-2/5-LOX inhibition, reducing gastrointestinal toxicity compared to traditional NSAIDs

- 2018 : Discovery that 5-ethyl substitution enhances blood-brain barrier penetration in benzoxazole-based neuroprotective agents

- 2022 : Structural elucidation of PARP-1 binding modes using 4-aminophenol benzoxazole analogs, revealing key hydrogen bonds with Ser904 and Gly863

- 2023 : Development of flow chemistry protocols enabling gram-scale synthesis of this compound with >95% purity

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-2-9-3-6-14-12(7-9)17-15(19-14)11-8-10(16)4-5-13(11)18/h3-8,18H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXCOQFLSNNADZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method includes the use of 2-aminophenol and an aldehyde in the presence of a catalyst such as titanium dioxide-zirconium dioxide in acetonitrile at 60°C, yielding the desired benzoxazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of nanocatalysts and ionic liquid catalysts has also been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinone derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated benzoxazole derivatives.

Scientific Research Applications

4-Amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol is a chemical compound with the molecular formula and a molecular weight of 254.28 g/mol . It is also known by several synonyms, including 4-amino-2-(5-ethyl-benzooxazol-2-yl)-phenol and 4-amino-2-(5-ethylbenzo[d]oxazol-2-yl)phenol .

Benzoxazole Derivatives as Biological Agents

Benzoxazole derivatives have been explored for various biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties . Research has focused on synthesizing novel benzoxazole derivatives and evaluating their biological potency .

Antimicrobial and Antioxidant Activity

Some synthesized benzoxazole compounds have demonstrated appreciable antimicrobial and antioxidant activity . For example, specific compounds have shown more than 70% cell viability and have been further studied using molecular docking to understand their binding affinities to anticancer receptors .

Anticancer Activity

Molecular docking studies have been conducted to explore the anticancer activity of benzoxazole derivatives, examining their binding affinities to receptors such as 2A91 .

Lead Optimization of Benzoxazolone Carboxamides

Benzoxazolone carboxamides have been studied for their potential in treating sphingolipid-related disorders . Sphingolipids are a diverse class of molecules regulated by complex enzymatic pathways, and disturbances in these pathways can lead to lipid accumulation and various disorders .

Acid Ceramidase Inhibitors

Acid ceramidase is a key enzyme regulating the metabolism of ceramides and glycosphingolipids . Benzoxazolone carboxamides have been identified as inhibitors of acid ceramidase, showing promise in reducing toxic lipid levels in animal models of neuropathic lysosomal storage diseases like Gaucher’s and Krabbe’s diseases .

Bioisosteric Replacement

Mechanism of Action

The mechanism of action of 4-Amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis, while its anticancer properties are linked to the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues vary in substituents on the benzoxazole ring or the phenolic moiety, leading to distinct physicochemical and biological properties. Key comparisons include:

Photophysical Properties

- ESIPT Efficiency: The ethyl group in 4-Amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol stabilizes the keto-enol tautomer during ESIPT, enabling ratiometric sensing. In contrast, ABAH (with a benzothiazole core) exhibits a larger Stokes shift (~150 nm) due to sulfur’s electron delocalization .

- Fluorescence Emission : The chloro-substituted analogue (5-Cl) shows a blue-shifted emission (λem ~450 nm) compared to the ethyl derivative (λem ~480 nm), attributed to the electron-withdrawing effect of Cl reducing conjugation .

Biological Activity

4-Amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies, providing a comprehensive overview for researchers and professionals in the field.

- Molecular Formula : C13H12N2O2

- Molecular Weight : 226.25 g/mol

- CAS Number : 62129-02-6

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The method often employs standard organic synthesis techniques such as nucleophilic substitution or condensation reactions. Detailed protocols can be found in chemical literature focusing on benzoxazole derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound appears to inhibit bacterial growth by disrupting cell wall synthesis or protein function, similar to other known antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways related to cell proliferation and survival. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Fluorescent Probes : Its unique photophysical properties make it suitable for use as a fluorescent probe in biological imaging.

- Enzyme Interaction : The compound may interact with enzymes or receptors involved in critical biochemical pathways, influencing cellular responses .

- Oxidative Stress : It may induce oxidative stress within microbial cells, leading to cell death.

Study 1: Antimicrobial Efficacy

In a study published in the International Journal of ChemTech Research, researchers synthesized various benzoxazole derivatives and tested their antimicrobial properties. The results indicated that this compound exhibited significant activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of benzoxazole derivatives, including this compound. The study found that this compound could significantly reduce cell viability in several cancer cell lines, suggesting its potential as a lead compound for further development into anticancer therapies .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism |

|---|---|---|---|

| This compound | Yes | Yes | Enzyme inhibition |

| 4-Amino-benzoxazole | Moderate | Moderate | Reactive oxygen species |

| 5-Ethyl-benzoxazole | Yes | Limited | Unknown |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation of p-N,N-diethylaminosalicylaldehyde with 5-ethyl-2-aminophenol derivatives under reflux in ethanol with catalytic acetic acid. Key steps include:

Reagent preparation : Use substituted benzoxazole precursors (e.g., 5-ethyl-1,3-benzoxazol-2-amine) and aminophenol derivatives.

Reaction optimization : Monitor reaction progress via TLC, and adjust reflux time (typically 4–6 hours) to maximize yield .

Purification : Evaporate solvent under reduced pressure, followed by recrystallization in ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodology : A combination of techniques is required:

- IR spectroscopy : Identify functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C=N stretch at ~1600 cm⁻¹) .

- NMR (¹H/¹³C) : Confirm aromatic proton environments (e.g., benzoxazole protons at δ 7.2–8.1 ppm) and substituent integration (e.g., ethyl group at δ 1.3–1.5 ppm for CH₃) .

- Mass spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 242.3 for C₁₃H₁₀N₂OS) and fragmentation patterns .

Advanced Research Questions

Q. How can intramolecular charge transfer (ICT) properties of this compound be analyzed using spectroscopic methods?

- Methodology :

- UV-Vis spectroscopy : Measure absorption maxima (λmax) in solvents of varying polarity (e.g., cyclohexane vs. DMSO). ICT is indicated by solvatochromic shifts .

- Lippert-Mataga analysis : Plot Stokes shift vs. solvent polarity parameter (Δf) to quantify ICT magnitude. A linear correlation confirms excited-state dipole moment changes .

- Fluorescence quenching : Assess interactions with electron-deficient species (e.g., nitroaromatics) to study ICT efficiency .

Q. What computational approaches are suitable for predicting the reactivity and electronic properties of this compound?

- Methodology :

- DFT calculations : Use Gaussian or ORCA software to optimize geometry (B3LYP/6-31G* basis set) and calculate frontier molecular orbitals (HOMO-LUMO gaps) .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to predict binding affinity and mechanistic pathways .

- Crystallographic refinement : Employ SHELXL for single-crystal XRD data refinement to validate computational models .

Q. How can the compound’s potential biological activity be evaluated in vitro?

- Methodology :

- Cytotoxicity assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HeLa) to screen for antiproliferative effects .

- Enzyme inhibition studies : Test inhibitory activity against kinases or proteases via fluorometric/colorimetric assays (e.g., ATPase activity) .

- ROS detection : Employ DCFH-DA probes in cell cultures to assess antioxidant/pro-oxidant behavior .

Q. What strategies mitigate safety risks during experimental handling of this compound?

- Methodology :

- Hazard assessment : Review Safety Data Sheets (SDS) of structurally similar benzoxazoles (e.g., R36/37/38 hazard codes for irritation) .

- Engineering controls : Use fume hoods for synthesis and glove boxes for weighing.

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.